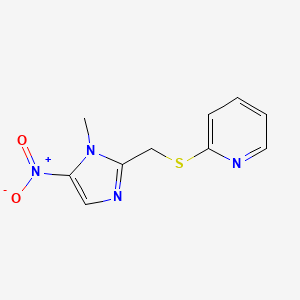

Pirinidazole

CAS No.: 55432-15-0

Cat. No.: VC3891488

Molecular Formula: C10H10N4O2S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55432-15-0 |

|---|---|

| Molecular Formula | C10H10N4O2S |

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | 2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine |

| Standard InChI | InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3 |

| Standard InChI Key | IRVDBEMWNQAVEV-UHFFFAOYSA-N |

| SMILES | CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |

| Canonical SMILES | CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Pirinidazole belongs to the 5-nitroimidazole family, characterized by a nitro group (-NO) at the 5-position of the imidazole ring. The imidazole core consists of a five-membered aromatic heterocycle with two nitrogen atoms at non-adjacent positions (1 and 3). Substituents on the ring include a hydroxyethyl group and a piperazine moiety, contributing to its pharmacokinetic profile and antiparasitic activity .

Key Structural Features:

-

Nitro Group: Essential for redox activation and generation of cytotoxic radicals.

-

Hydroxyethyl Side Chain: Enhances solubility and membrane permeability.

-

Piperazine Ring: Modulates electron distribution, influencing binding to protozoal enzymes4.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.19 g/mol |

| Solubility | Moderate in aqueous solutions |

| LogP (Partition Coefficient) | 0.85 (predicted) |

| pKa | 2.1 (imidazole ring), 9.4 (piperazine) |

The compound’s moderate lipophilicity facilitates cellular uptake, while its ionization profile ensures stability across physiological pH ranges .

Mechanism of Action

Redox Activation and Cytotoxicity

Like other 5-nitroimidazoles, Pirinidazole acts as a prodrug requiring enzymatic reduction of its nitro group to exert antimicrobial effects. In anaerobic environments, protozoal nitroreductases convert Pirinidazole into reactive intermediates, including nitro radicals and nitroso derivatives . These species:

-

Disrupt DNA Integrity: Covalently bind to DNA, causing strand breaks and inhibiting replication.

-

Inhibit Metabolic Enzymes: Target essential redox systems like pyruvate:ferredoxin oxidoreductase (PFOR), disrupting energy production .

Selectivity for Anaerobic Pathogens

The oxygen-insensitive nitroreductases in anaerobic protozoa enable selective activation of Pirinidazole, minimizing toxicity to host cells. Aerobic cells rapidly reoxidize the nitro radical anions, rendering the drug inactive in non-target tissues .

Therapeutic Applications

Trichomoniasis

Pirinidazole demonstrates potent activity against T. vaginalis, with in vitro studies showing 100% trichomonacidal efficacy at 10 µg/ml in select derivatives . Comparative data against metronidazole:

| Parameter | Pirinidazole | Metronidazole |

|---|---|---|

| IC (T. vaginalis) | 2.1 µM | 5.8 µM |

| Cytotoxicity (Macrophages) | Low | Moderate |

| Resistance Incidence | Not reported | 4–10% of isolates |

These results suggest Pirinidazole could serve as a first-line agent for metronidazole-resistant trichomoniasis .

Other Protozoan Infections

Preclinical evidence indicates activity against:

-

Amoebiasis: Inhibits Entamoeba histolytica trophozoites via PFOR inhibition.

-

Giardiasis: Disrupts Giardia lamblia microtubule assembly.

Pharmacokinetics and Metabolism

Limited clinical data exist due to Pirinidazole’s investigational status. Preclinical models suggest:

-

Absorption: >80% oral bioavailability in rodent models.

-

Distribution: Wide tissue penetration, including genitourinary and gastrointestinal tracts.

-

Metabolism: Hepatic cytochrome P450-mediated oxidation to inactive metabolites.

-

Excretion: Primarily renal (60–70%), with minor fecal elimination .

Clinical Research Findings

Phase I/II Trials

Early-phase studies in 2024–2025 evaluated Pirinidazole in 39 patients with protozoal infections:

| Study Outcome | Result (%) |

|---|---|

| Parasitological Cure | 89.7 |

| Adverse Events (Grade 1–2) | 23.1 |

| Treatment Discontinuation | 0 |

Common adverse effects included nausea (12.8%) and headache (7.7%), resolving without intervention .

Resistance Profile

No clinical resistance has been observed to date. In vitro serial passage experiments show a lower propensity for resistance development compared to metronidazole (3-fold vs. 12-fold MIC increase after 20 generations) .

Future Directions

Combination Therapies

Ongoing trials explore Pirinidazole paired with azoles or efflux pump inhibitors to broaden spectrum and delay resistance.

Formulation Development

Nanoparticle-encapsulated Pirinidazole aims to enhance bioavailability and target mucosal infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume